molecular formula C7H6BrF3N2 B6601877 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole CAS No. 2092716-92-0

4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole

Cat. No.: B6601877
CAS No.: 2092716-92-0
M. Wt: 255.03 g/mol
InChI Key: XAOONOVLIDDXTK-UHFFFAOYSA-N
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Description

4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole is a chemical compound with a unique structure that includes a bromine atom, a trifluoromethyl group, and a cyclopropyl ring attached to a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene
  • 4-Bromo-1,1,2-trifluoro-1-butene

Uniqueness

4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole is unique due to the presence of both a trifluoromethyl group and a cyclopropyl ring attached to the pyrazole core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-1-[1-(trifluoromethyl)cyclopropyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-5-3-12-13(4-5)6(1-2-6)7(9,10)11/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOONOVLIDDXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)(F)F)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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